Acrinathrin

Übersicht

Beschreibung

Acrinathrin is a synthetic pyrethroid insecticide and acaricide known for its high insecticidal activity against a variety of insects, including mites. It was first introduced in the 1990s and has since been used in various agricultural applications to control pests on crops such as potatoes, tomatoes, and beans . This compound is characterized by its low aqueous solubility and semi-volatile nature, making it moderately persistent in soils but rapidly degradable in aqueous systems .

Wissenschaftliche Forschungsanwendungen

Metabolism Studies

Research has extensively investigated the metabolism of acrinathrin in various crops, particularly following foliar application. The European Food Safety Authority (EFSA) conducted studies to assess how this compound and its isomers behave in different agricultural settings.

- Key Findings:

- In studies involving lettuce and grapes, it was found that this compound undergoes isomerization during metabolic processes. The studies utilized advanced analytical techniques such as chiral high-performance liquid chromatography (HPLC) to differentiate between this compound and its enantiomers .

- The metabolism study in lettuce indicated that this compound was the predominant compound detected, suggesting that it remains relatively stable in the plant system .

Maximum Residue Levels (MRLs)

The establishment of Maximum Residue Levels (MRLs) is crucial for ensuring food safety. Recent evaluations have aimed to modify existing MRLs for this compound in various crops, including peaches and sweet peppers.

- MRL Proposals:

- The EFSA concluded that the short- and long-term intake of residues from this compound applications is unlikely to pose risks to consumer health, supporting proposals for new MRLs based on comprehensive risk assessments .

- Analytical methods validated for enforcement of these levels have demonstrated limits of quantification (LOQ) as low as 0.02 mg/kg, ensuring accurate monitoring of residues in food products .

Environmental Impact and Soil Residues

This compound's persistence in soil and its behavior in rotational cropping systems have been subjects of research due to their implications for environmental safety.

- Soil Degradation Studies:

- Studies indicate that the degradation half-life () of this compound can range significantly, with values exceeding 100 days in some cases. This suggests potential accumulation in soil if not managed properly .

- Research on rotational crops has shown that residues can persist across different plant types, necessitating further investigation into their environmental fate and potential effects on non-target organisms .

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound.

- Risk Assessments:

- Studies have identified both carcinogenic and non-carcinogenic risks associated with pesticide residues, including this compound, particularly when assessing exposure through food sources like honey .

- The EFSA has highlighted the need for ongoing research into the toxicological profiles of this compound's isomers to fully understand their health implications .

Case Studies and Practical Applications

Several practical applications illustrate the use of this compound in agriculture:

- Crop Protection:

- Integrated Pest Management (IPM):

- Its role within IPM strategies showcases how this compound can be utilized alongside other methods to minimize pest resistance and enhance crop yields sustainably.

Wirkmechanismus

Target of Action

Acrinathrin is a synthetic pyrethroid that primarily targets the sodium channels in the nervous system of insects . Sodium channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of nerve impulses .

Mode of Action

This compound acts as a sodium channel modulator . It prolongs the open phase of the sodium channels when a nerve cell is excited . This action disrupts the normal functioning of the nervous system, leading to paralysis and eventual death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium-potassium pump mechanism in nerve cells . By modulating the sodium channels, this compound disrupts the balance of sodium and potassium ions across the nerve cell membrane. This disruption affects the generation and propagation of action potentials, leading to the paralysis of the insect .

Pharmacokinetics

This compound has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems .

Result of Action

The result of this compound’s action is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and eventual death . At the molecular level, this compound’s action results in the prolonged opening of sodium channels, disrupting the balance of sodium and potassium ions across the nerve cell membrane .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is moderately persistent in soils but rapidly degrades in aqueous systems . This suggests that the presence of water can accelerate the degradation of this compound, potentially reducing its efficacy. Furthermore, this compound is semi-volatile , suggesting that it may be prone to volatilization, especially under high temperature conditions. Therefore, environmental factors such as moisture and temperature can significantly influence the action and stability of this compound.

Biochemische Analyse

Biochemical Properties

Acrinathrin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the nervous system of insects by binding to voltage-gated sodium channels, leading to prolonged channel opening and continuous nerve excitation . This interaction disrupts normal nerve function, resulting in paralysis and death of the insect. This compound also interacts with other proteins involved in detoxification processes, such as cytochrome P450 enzymes, which can metabolize and detoxify the compound .

Cellular Effects

This compound affects various types of cells and cellular processes. In insect nerve cells, it causes prolonged depolarization by keeping sodium channels open, leading to continuous nerve impulses and eventual paralysis . This disruption in nerve function can also affect cell signaling pathways, gene expression, and cellular metabolism. In non-target organisms, such as mammals, this compound can cause similar effects on nerve cells, although at much higher doses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding prevents the channels from closing properly, leading to prolonged sodium influx and continuous nerve excitation . This compound also inhibits the activity of certain enzymes involved in detoxification processes, such as cytochrome P450 enzymes, which can lead to the accumulation of the compound and increased toxicity . Additionally, this compound can affect gene expression by altering the transcription of genes involved in nerve function and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is stable under heat and acidic conditions but unstable under diffused light and alkaline conditions . Over time, the compound can degrade, leading to a decrease in its insecticidal activity. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including changes in nerve cell activity and detoxification processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively control insect pests without causing significant adverse effects on non-target organisms . At higher doses, this compound can cause toxic effects, including neurotoxicity, disruption of cellular metabolism, and potential damage to detoxification pathways . Threshold effects have been observed, where a certain dosage level is required to achieve effective pest control without causing harm to non-target organisms .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of this compound, converting it into less toxic metabolites . The compound can also affect metabolic flux and metabolite levels by altering the activity of enzymes involved in nerve function and detoxification processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and accumulation can affect its insecticidal activity and potential toxicity to non-target organisms .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to nerve cell membranes, where it exerts its insecticidal effects by binding to voltage-gated sodium channels . The compound’s activity and function can be affected by its localization within different cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acrinathrin is synthesized through a multi-step process involving the reaction of hexafluoro-2-propanol with other chemical intermediatesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and by-products. The final product is formulated into various commercial preparations, such as wettable powders and suspension concentrates, for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions: Acrinathrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can alter the cyano group, affecting the compound’s insecticidal properties.

Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and cyano groups, resulting in different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Vergleich Mit ähnlichen Verbindungen

- Tau-fluvalinate

- Amitraz

- Permethrin

Comparison: Acrinathrin is unique in its high insecticidal activity and specific mode of action as a sodium channel modulator. Compared to tau-fluvalinate and amitraz, this compound has shown different efficacy levels and resistance patterns in various insect populations. For instance, some populations of Varroa destructor mites have developed resistance to tau-fluvalinate and amitraz but remain susceptible to this compound . This highlights this compound’s potential as an alternative in resistance management strategies.

Biologische Aktivität

Acrinathrin is a synthetic pyrethroid insecticide and acaricide, known for its efficacy against a variety of agricultural pests, particularly phytophagous mites and other insects. This article provides a comprehensive overview of its biological activity, including its mechanism of action, environmental impact, and resistance development in target organisms.

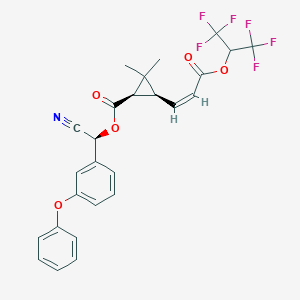

This compound is characterized by the following chemical structure:

- Molecular Formula : C₂₆H₂₁F₆NO₅

- Molecular Weight : 493.45 g/mol

- Chiral Centers : Three chiral centers leading to multiple isomers.

This compound functions by disrupting the normal functioning of the nervous system in insects. It acts on voltage-gated sodium channels, prolonging their activation and resulting in paralysis and death of the insect. This mechanism is typical of pyrethroids, which are widely used in pest control due to their effectiveness and relatively low toxicity to mammals compared to traditional insecticides .

Biological Activity Against Target Pests

This compound exhibits high insecticidal activity against various pests, including:

- Two-Spotted Spider Mite (Tetranychus urticae)

- Western Flower Thrips (Frankliniella occidentalis)

- Aphids (Aphididae family)

- Leafminers (Liriomyza spp.)

Efficacy Data

The following table summarizes the efficacy of this compound against selected pests based on laboratory studies:

| Pest Species | LC50 (mg/L) | Reference |

|---|---|---|

| Tetranychus urticae | 1.2 - 6.9 | |

| Frankliniella occidentalis | 9323 (resistant) | |

| Aphids | <10 |

Environmental Persistence and Toxicity

This compound has a low aqueous solubility and is classified as moderately persistent in soil environments, with degradation rates varying based on conditions. Laboratory studies indicate:

- Half-life in Soil : 8.5 to 111.4 days

- Degradation in Water : Rapid degradation under aqueous conditions

- Bioaccumulation Potential : Low toxicity to humans but concerns regarding bioaccumulation in aquatic species .

Ecotoxicity Profile

The ecotoxicological effects of this compound are significant:

- Highly Toxic to Bees : Risk to pollinator populations.

- Moderately Toxic to Birds and Earthworms : Impacts on non-target terrestrial organisms.

- Aquatic Toxicity : Highly toxic to most aquatic species, necessitating careful application practices .

Resistance Development

Resistance to this compound has been documented in several pest populations, notably in Frankliniella occidentalis. Studies have identified overexpression of cytochrome P450 genes (CYP6EB1 and CYP6EC1) as a mechanism for metabolic resistance. The resistant population exhibited a resistance factor (RF) of 932 compared to susceptible strains .

Case Study: Resistance Mechanism

In a controlled laboratory study, two populations of F. occidentalis were analyzed:

- Susceptible Population (MLFOM) : LC50 = 10 mg/L

- Resistant Population (ACR9) : LC50 = 9323 mg/L

The resistant population showed significant upregulation of detoxification enzymes, indicating a genetic adaptation to this compound exposure .

Eigenschaften

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFSVIMMRPNPFK-WEQBUNFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F6NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041584 | |

| Record name | Acrinathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101007-06-1 | |

| Record name | Acrinathrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101007-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrinathrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrinathrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACRINATHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.